
1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- is a complex organic compound belonging to the triazine family This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms at alternating positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- typically involves the reaction of 1,3,5-triazine-2,4-diamine with a dithiobis reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives.
科学研究应用
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiobis group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. Additionally, the triazine ring can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A similar compound with a chloro substituent instead of the dithiobis group.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Contains methoxy and diethylamine substituents.
Propazine: Another triazine derivative with isopropylamino groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- is unique due to its dithiobis group, which imparts distinct chemical reactivity and potential applications. The presence of triethylamine substituents further enhances its solubility and interaction with various chemical and biological systems.
属性
CAS 编号 |
24831-41-2 |
|---|---|
分子式 |
C18H32N10S2 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
6-[[4-(diethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]disulfanyl]-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H32N10S2/c1-7-19-13-21-15(27(9-3)10-4)25-17(23-13)29-30-18-24-14(20-8-2)22-16(26-18)28(11-5)12-6/h7-12H2,1-6H3,(H,19,21,23,25)(H,20,22,24,26) |
InChI 键 |
YJMUGCWPZVMLMP-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)SSC2=NC(=NC(=N2)N(CC)CC)NCC)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


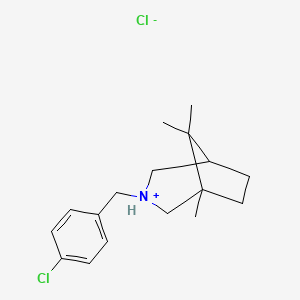

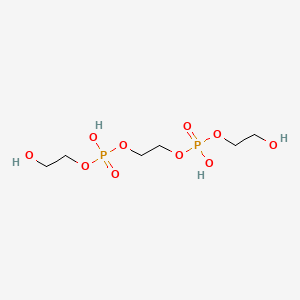
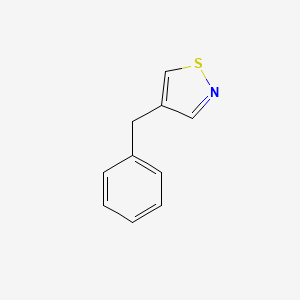
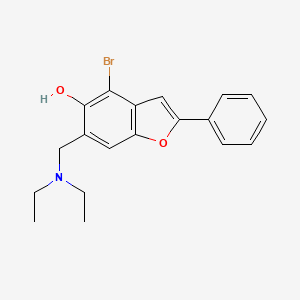
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
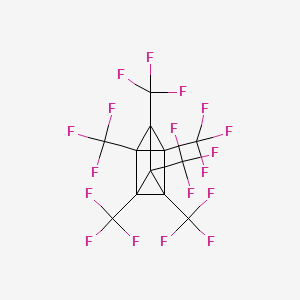

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)


